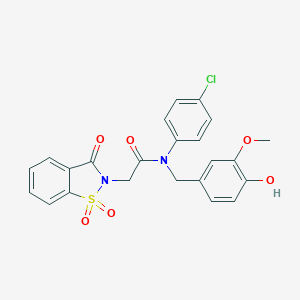
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DAAO inhibitor, is a chemical compound used in scientific research to study the mechanism of action of D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important in regulating neurotransmission in the central nervous system. DAAO inhibitors have been found to have potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
Mécanisme D'action
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide acts as a competitive inhibitor of this compound, binding to the active site of the enzyme and preventing the oxidation of D-amino acids. This leads to an increase in the levels of D-amino acids in the brain, which can have potential therapeutic effects in treating neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is a potent inhibitor of this compound, with high selectivity and low toxicity. In vivo studies have shown that the compound can increase the levels of D-amino acids in the brain, leading to potential therapeutic effects in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in lab experiments include its high potency and selectivity as a this compound inhibitor, as well as its low toxicity. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential therapeutic applications of this compound inhibitors in treating neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound inhibitors and their effects on neurotransmission in the central nervous system.
Méthodes De Synthèse
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that includes the condensation of 2-(4-oxoquinazolin-3(4H)-yl)acetic acid with 1,2-dihydroacenaphthylene in the presence of a coupling agent, followed by the addition of an amine to the resulting intermediate to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively used in scientific research to study the mechanism of action of this compound. This compound plays an important role in regulating the levels of D-amino acids in the brain, which are involved in neurotransmission. By inhibiting this compound, the levels of D-amino acids can be increased, leading to potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
Propriétés
Formule moléculaire |
C22H17N3O2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H17N3O2/c26-20(12-25-13-23-18-7-2-1-5-17(18)22(25)27)24-19-11-10-15-9-8-14-4-3-6-16(19)21(14)15/h1-7,10-11,13H,8-9,12H2,(H,24,26) |
Clé InChI |
RKVVDPAGYNFWLN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)


![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)
![ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)

